molecular formula C18H20N2 B019421 Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- CAS No. 109692-21-9

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-

Cat. No. B019421
M. Wt: 264.4 g/mol
InChI Key: NCRAHYGLLDWEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-, also known as DMPE-1, is a chemical compound that has been widely used in scientific research. This compound is a member of the indole family and is a derivative of tryptamine. DMPE-1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- exerts its effects by binding to and activating serotonin receptors in the body. Serotonin receptors are found throughout the body, including the central nervous system, cardiovascular system, and gastrointestinal tract. Activation of these receptors by Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- leads to a range of biochemical and physiological effects, including the release of neurotransmitters, vasodilation, and modulation of immune function.

Biochemical And Physiological Effects

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, cardioprotection, and anticancer activity. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to increase the release of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and mood. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to induce vasodilation, leading to improved blood flow and oxygen delivery to tissues. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to modulate immune function, leading to improved immune response and decreased inflammation.

Advantages And Limitations For Lab Experiments

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of applications. However, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- also has several limitations, including its limited solubility in water and its potential to degrade over time. Researchers must take these limitations into account when designing experiments using Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.

Future Directions

There are several future directions for research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-. One area of research is the development of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- analogs with improved pharmacokinetic properties and greater specificity for serotonin receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, research is needed to further elucidate the mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- and its effects on various biological systems.
Conclusion:
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- is a valuable tool for scientific research due to its wide range of applications and its ability to induce a range of biochemical and physiological effects. The ease of synthesis and low toxicity of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- make it an attractive compound for researchers in various fields. Future research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has the potential to lead to the development of new therapeutic agents for various diseases and to further our understanding of the role of serotonin receptors in biological systems.

Synthesis Methods

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- can be synthesized using a simple three-step process. The first step involves the reaction of tryptamine with 2-bromo-N,N-dimethylethylamine to form N,N-dimethyltryptamine. The second step involves the reaction of N,N-dimethyltryptamine with phenylboronic acid to form N,N-dimethyltryptamine phenylboronic acid ester. The final step involves the reaction of N,N-dimethyltryptamine phenylboronic acid ester with 2-bromoethylamine hydrochloride to form Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.

Scientific Research Applications

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to exhibit cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit anticancer effects, making it a potential chemotherapeutic agent for various types of cancer.

properties

CAS RN

109692-21-9

Product Name

Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

N,N-dimethyl-2-(1-phenylindol-3-yl)ethanamine

InChI

InChI=1S/C18H20N2/c1-19(2)13-12-15-14-20(16-8-4-3-5-9-16)18-11-7-6-10-17(15)18/h3-11,14H,12-13H2,1-2H3

InChI Key

NCRAHYGLLDWEAM-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3

Other CAS RN

109692-21-9

synonyms

INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-1-PHENYL-

Origin of Product

United States

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